molecular formula C9H8N2O2S B070671 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid CAS No. 192948-02-0

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

Cat. No. B070671
Key on ui cas rn: 192948-02-0
M. Wt: 208.24 g/mol
InChI Key: UYFXSHKUOGBFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06002013

Procedure details

A solution of 163 g of bromine and 50 g of 100% acetic acid is added dropwise to a suspension of 212 g of 3-(N'-methylthioureido)-benzoic acid and 500 g of 100% acetic acid at 45-50° C. in the course of 2 hours. The mixture is then heated to 90-100° C. in the course of 2.5 hours and is allowed to react for a further 2 hours until the release of the gas has ended. After 150 g of acetic acid have been distilled off at 80-85° C. under reduced pressure, 200 g of water are added and the mixture is brought to pH 2 by dropwise addition of 30% sodium hydroxide solution. Filtration with suction at 70-80° C. and washing with water gives 179.2 g of the title compound of melting point: >330° C. HPLC analysis shows a content of 94.6% of the title compound, in addition to 3-4% of isomeric 2-methylamino-benzothiazole-5-carboxylic acid. Yield: 81.5% of theory.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrBr.[CH3:3][NH:4][C:5](=[S:16])[NH:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11]>C(O)(=O)C>[CH3:3][NH:4][C:5]1[S:16][C:8]2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[CH:15][C:7]=2[N:6]=1

Inputs

Step One
Name
Quantity
163 g
Type
reactant
Smiles
BrBr
Name
Quantity
212 g
Type
reactant
Smiles
CNC(NC=1C=C(C(=O)O)C=CC1)=S
Name
Quantity
500 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for a further 2 hours until the release of the gas
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After 150 g of acetic acid have been distilled off at 80-85° C. under reduced pressure, 200 g of water
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
the mixture is brought to pH 2 by dropwise addition of 30% sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
Filtration with suction at 70-80° C.
WASH
Type
WASH
Details
washing with water

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC2=C(N1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 179.2 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.